molecular formula C23H32N2O3 B8757645 tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Katalognummer: B8757645
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: UKFHOTNATOJBKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with a unique structure that includes benzyl, hydroxy, amino, phenyl, and carbamic acid ester functional groups

Eigenschaften

Molekularformel

C23H32N2O3

Molekulargewicht

384.5 g/mol

IUPAC-Name

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)

InChI-Schlüssel

UKFHOTNATOJBKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl and phenyl precursors, followed by the introduction of hydroxy and amino groups through selective functionalization reactions. The final step often involves the esterification of carbamic acid with tert-butyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The amino group can be reduced to an amine using reducing agents.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid methyl ester
  • (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid ethyl ester

Uniqueness

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of the tert-butyl ester moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different ester groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.